2-[(3-Chloro-4-methylphenyl)methyl]oxirane
Description
2-[(3-Chloro-4-methylphenyl)methyl]oxirane is an organic compound with the molecular formula C10H11ClO. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Properties
Molecular Formula |
C10H11ClO |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
2-[(3-chloro-4-methylphenyl)methyl]oxirane |
InChI |
InChI=1S/C10H11ClO/c1-7-2-3-8(5-10(7)11)4-9-6-12-9/h2-3,5,9H,4,6H2,1H3 |
InChI Key |
REXRHWZZFXFECU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2CO2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloro-4-methylphenyl)methyl]oxirane typically involves the reaction of 3-chloro-4-methylbenzyl alcohol with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent under mild conditions. The reaction proceeds as follows:
- Dissolve 3-chloro-4-methylbenzyl alcohol in an appropriate solvent, such as dichloromethane.
- Add m-chloroperbenzoic acid to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloro-4-methylphenyl)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the compound can yield alcohols or other reduced derivatives.
Substitution: The chlorine atom in the aromatic ring can be substituted by nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst, such as a metal ion or enzyme.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[(3-Chloro-4-methylphenyl)methyl]oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-4-methylphenyl)methyl]oxirane involves its interaction with molecular targets, such as enzymes and receptors. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or activation. The chlorine atom in the aromatic ring can also participate in electrophilic aromatic substitution reactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Chloro-2-methylphenyl)methyl]oxirane
- 2-[(4-Chloro-3-methylphenyl)methyl]oxirane
- 2-[(3-Chloro-5-methylphenyl)methyl]oxirane
Uniqueness
2-[(3-Chloro-4-methylphenyl)methyl]oxirane is unique due to the specific positioning of the chlorine and methyl groups on the aromatic ring. This positioning influences the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Biological Activity
2-[(3-Chloro-4-methylphenyl)methyl]oxirane, commonly referred to as a chlorinated oxirane derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its epoxide functional group, which often confers unique reactivity and biological properties, making it a subject of interest in various pharmacological studies.
Molecular Formula: C10H11ClO
Molecular Weight: 184.65 g/mol
IUPAC Name: this compound
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological macromolecules, such as proteins and nucleic acids. This reactivity can lead to alterations in cellular function, potentially influencing pathways related to cell proliferation, apoptosis, and inflammation.
Biological Activities
-
Antimicrobial Activity:
- Studies have indicated that chlorinated oxiranes exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
-
Cytotoxicity:
- In vitro assays have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. The observed IC50 values suggest significant potency against specific tumor types, although detailed studies are required for comprehensive understanding.
-
Anti-inflammatory Effects:
- Research indicates potential anti-inflammatory activities, likely mediated through inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-κB.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of chlorinated oxiranes showed that this compound exhibited significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests its potential use in developing new antimicrobial agents.
Case Study 2: Cytotoxicity Against Cancer Cells
In a recent investigation involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound revealed an IC50 value of approximately 15 µM after 48 hours. This indicates a promising avenue for further exploration in cancer therapeutics.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of various oxirane derivatives, including this compound. Key findings include:
- Synthesis Methodology: The compound is synthesized via electrophilic addition reactions involving chlorinated aromatic precursors and epoxidation techniques.
- Biological Evaluation: In vitro assays have confirmed the compound's ability to inhibit cell growth in several cancer models and its potential as an anti-inflammatory agent through modulation of cytokine release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
